molecular formula C26H14 B089628 Benzo[A]indeno[1,2,3-FG]aceanthrylene CAS No. 192-42-7

Benzo[A]indeno[1,2,3-FG]aceanthrylene

Cat. No.: B089628
CAS No.: 192-42-7
M. Wt: 326.4 g/mol
InChI Key: WVJVUOADXZNTCV-UHFFFAOYSA-N
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Description

Benzo[a]indeno[1,2,3-fg]aceanthrylene (IUPAC name: this compound) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) characterized by a fused pentacyclic aromatic system. This compound belongs to the class of non-alternant PAHs, which exhibit unique electronic and photophysical properties due to their irregular ring arrangements .

Properties

CAS No.

192-42-7

Molecular Formula

C26H14

Molecular Weight

326.4 g/mol

IUPAC Name

heptacyclo[13.9.2.02,7.08,25.09,14.016,21.022,26]hexacosa-1(24),2,4,6,8(25),9,11,13,15(26),16,18,20,22-tridecaene

InChI

InChI=1S/C26H14/c1-3-9-17-15(7-1)21-13-14-22-16-8-2-4-10-18(16)24-20-12-6-5-11-19(20)23(17)25(21)26(22)24/h1-14H

InChI Key

WVJVUOADXZNTCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular data for benzo[a]indeno[1,2,3-fg]aceanthrylene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number IUPAC Name/Alternate Names Key Structural Features
This compound Likely C₂₂H₁₄ ~278.35* Not explicitly listed This compound Fused pentacyclic system with indeno and aceanthrylene moieties
Benz[j]aceanthrylene C₂₁H₁₆ 268.35 202-33-5 Benz[j]aceanthrylene; Group 2B carcinogen (IARC) Methyl-substituted aceanthrylene derivative with enhanced lipophilicity
Benzo[b]fluoranthene C₂₀H₁₂ 252.31 205-99-2 Benz[e]acephenanthrylene; 3,4-Benzfluoranthene Five fused aromatic rings with a fluoranthene backbone
Benzo[4,5]indeno[1,2,3-cd]perylene C₂₄H₁₂ 300.36 Not listed Benzoindenoperylene; non-fluorescent isomer of terrylene Extended perylene core with indeno substitution; lacks fluorescence due to π-conjugation disruption

*Estimated based on structural analogs.

Toxicological Profiles

  • Carcinogenicity: this compound: Limited direct data, but structurally similar benz[j]aceanthrylene is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC . Benzo[b]fluoranthene: Group 2B carcinogen with evidence of DNA adduct formation and mutagenicity . Benzoindenoperylene: No direct toxicity data, but its isomer terrylene is a fluorophore used in single-molecule spectroscopy, suggesting lower bioactivity .
  • Relative Potency Factors (RPFs): PAHs like benzo[j]aceanthrylene and benzo[b]fluoranthene are assigned RPFs derived from toxicological studies, indicating their carcinogenic potency relative to benzo[a]pyrene .

Spectroscopic and Environmental Behavior

  • Benzo[b]fluoranthene exhibits strong UV absorption due to extended conjugation, typical of alternant PAHs .
  • Environmental Persistence: High-molecular-weight PAHs like this compound are resistant to degradation, accumulating in sediments and biota. Their detection in environmental matrices relies on advanced analytical methods (e.g., GC-MS) .

Key Differentiators and Implications

Toxicity Mechanisms: Methylation in benz[j]aceanthrylene enhances lipophilicity and bioaccumulation, whereas non-substituted analogs may exhibit different metabolic pathways .

Environmental Monitoring: Compounds like this compound are underrepresented in standard PAH panels, necessitating expanded analytical protocols for risk assessment .

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